molecular formula C20H27N3O4S2 B2574060 7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1705210-33-8

7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No.: B2574060
CAS No.: 1705210-33-8
M. Wt: 437.57
InChI Key: XVYVWWNCDODJOR-UHFFFAOYSA-N
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Description

This specialized chemical entity, 7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane, represents a sophisticated molecular scaffold designed for advanced neuroscience and pharmacology research applications. The compound features a unique hybrid architecture combining a 1,4-thiazepane core with a benzo[d][1,3]dioxol-5-yl moiety and a sulfonyl-linked isopropyl-dimethylpyrazole unit, creating a multifunctional research tool for investigating complex biological systems. Its structural framework shows potential for studying trace amine-associated receptor (TAAR) signaling pathways, particularly following research into related compounds that have demonstrated activity as TAAR1 ligands . The molecular design incorporates strategic elements that may facilitate blood-brain barrier penetration, making it particularly valuable for central nervous system target validation studies. Researchers are exploring this compound's utility in characterizing novel neurological mechanisms, with preliminary investigations suggesting potential applications in neuropsychiatric disorder models and neurotransmitter system modulation. The integration of the sulfonyl pyrazole group provides enhanced molecular recognition properties for probing enzyme active sites and protein-protein interactions within complex signaling networks. This reagent offers significant value for medicinal chemistry programs focused on developing novel therapeutic candidates, particularly for researchers investigating G-protein coupled receptor families and their downstream effectors. The compound's research use-only status underscores its application strictly for laboratory investigations and pre-clinical studies.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-13(2)23-15(4)20(14(3)21-23)29(24,25)22-8-7-19(28-10-9-22)16-5-6-17-18(11-16)27-12-26-17/h5-6,11,13,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYVWWNCDODJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a novel thiazepane derivative with potential pharmacological applications. This article explores its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

Chemical Formula : C18_{18}H22_{22}N2_{2}O4_{4}S

Molecular Weight : 366.44 g/mol

The compound features a thiazepane ring linked to a benzo[d][1,3]dioxole moiety and an isopropyl-substituted pyrazole sulfonamide. This unique structure is hypothesized to contribute to its biological activity.

Synthesis Methods

The synthesis of thiazepane derivatives typically involves multi-step processes that include the formation of the thiazepane ring followed by substitution reactions to introduce the benzo[d][1,3]dioxole and pyrazole groups. A common method involves:

  • Formation of Thiazepane Ring : Reaction of appropriate thioamide with a suitable electrophile.
  • Substitution Reactions : Introduction of the benzo[d][1,3]dioxole and pyrazole via nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole and dioxole moieties have shown promising results against Mycobacterium tuberculosis with MIC values indicating effective inhibition .

CompoundMIC (µg/mL)Activity
7a0.5High
7g0.8Moderate

The compound's structural features suggest it may also exhibit antimicrobial activity due to its ability to interact with bacterial enzymes.

Anti-inflammatory Activity

Thiazepane derivatives are known for their anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .

CompoundIC50 (µM)COX Selectivity
PYZ160.52High
Celecoxib0.78Moderate

The potential of the compound as a COX inhibitor warrants further investigation into its anti-inflammatory mechanisms.

Case Studies

A recent study focused on the in vivo effects of structurally related compounds demonstrated significant reductions in inflammation markers in animal models . The study highlighted the importance of the benzo[d][1,3]dioxole structure in enhancing bioavailability and efficacy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to target enzymes such as COX or bacterial enzymes.
  • DNA Interaction : Similar compounds have been shown to form DNA adducts, leading to genotoxic effects that could be leveraged for therapeutic applications against cancer .

Scientific Research Applications

The unique structural features of 7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane suggest several potential biological applications:

1. Antimicrobial Activity
Research indicates that compounds containing thiazepane and sulfonamide groups exhibit antimicrobial properties. The interaction of this compound with bacterial enzymes could inhibit microbial growth, making it a candidate for developing new antibiotics.

2. Anti-inflammatory Effects
Similar compounds have shown anti-inflammatory properties. The benzo[d][1,3]dioxole moiety may enhance the compound's ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

3. Anticancer Potential
The structural characteristics of this compound may allow it to interact with specific cancer cell receptors or enzymes involved in tumor progression. Preliminary studies could explore its cytotoxic effects on various cancer cell lines.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thiazepane ring.
  • Introduction of the benzo[d][1,3]dioxole moiety.
  • Sulfonation to incorporate the pyrazole sulfonamide group.

Specific reaction conditions and reagents will vary based on desired yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous molecules from the literature, focusing on core scaffolds, substituents, and reported properties:

Compound Core Structure Key Substituents/Functional Groups Reported Properties/Activities Reference
Target compound 1,4-Thiazepane Benzo[d][1,3]dioxol-5-yl, sulfonated pyrazole N/A (no direct data in evidence)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 4,5-Dihydro-1H-pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant activity in preclinical models
Coumarin-3-yl benzodiazepine derivatives 2,3-Dihydro-1H-benzo[b][1,4]diazepine Coumarin-3-yl, tetrazolyl Synthetic intermediates for CNS-targeted agents
Thiazole/oxazolidine hybrids Oxazolidine, thiazole Isopropyl, ethylthiazole, benzyl Antimicrobial or antiviral candidates (hypothesized)

Key Structural and Functional Insights:

Core Flexibility vs. Rigidity :

  • The 1,4-thiazepane core offers greater conformational flexibility compared to the rigid pyrazole () or benzodiazepine () scaffolds. This flexibility may influence binding kinetics to biological targets.

Substituent Effects: The benzo[d][1,3]dioxol-5-yl group, shared with ’s anticonvulsant pyrazole derivative, is linked to enhanced blood-brain barrier penetration due to its lipophilic nature . The sulfonated pyrazole group in the target compound is unique among the compared structures. Sulfonyl groups are known to improve aqueous solubility and metabolic stability compared to non-sulfonated analogs (e.g., ’s tetrazolyl derivatives) .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as sulfonation (e.g., using DMAP as a catalyst) and heterocyclic ring formation .

Therapeutic Hypotheses :

  • While ’s pyrazole derivative exhibits anticonvulsant activity, the target compound’s thiazepane core and sulfonated pyrazole may target different pathways, such as ion channels or enzymes requiring larger binding pockets.

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